molecular formula C11H9ClN2 B8379910 2,2'-(Chloromethylene)dipyridine

2,2'-(Chloromethylene)dipyridine

Cat. No.: B8379910
M. Wt: 204.65 g/mol
InChI Key: OURLZCSNCILFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(Chloromethylene)dipyridine is a bidentate ligand featuring two pyridine rings connected by a chloromethylene (–CHCl–) bridge. This structural motif enhances its utility in coordination chemistry and catalysis. The chlorine atom introduces both steric bulk and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity toward transition metals. It has been employed in the synthesis of supported catalysts, such as gold complexes on SBA-15 mesoporous silica, where it demonstrates high stability and catalytic efficiency in organic transformations .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-[chloro(pyridin-2-yl)methyl]pyridine

InChI

InChI=1S/C11H9ClN2/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H

InChI Key

OURLZCSNCILFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Case Studies

Catalytic Performance

  • A study functionalized SBA-15 silica with this compound to immobilize Au(III). The catalyst achieved >90% yield in alkyne hydration over five cycles, outperforming non-chlorinated analogs .
  • In contrast, 2,2'-bipyridine-supported Cu(II) catalysts showed lower thermal stability, with Cu leaching observed after three cycles .

Luminescence Properties

  • Europium complexes of 2,2'-dipyridine emit strong red light (λem ≈ 615 nm), whereas brominated derivatives (e.g., 4,4'-Dibromo-2,2'-bipyridine) exhibit blue-shifted emissions due to reduced π-conjugation .

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